An In-depth Technical Guide to 2-Bromo-1,4-difluorobenzene (CAS: 399-94-0)
An In-depth Technical Guide to 2-Bromo-1,4-difluorobenzene (CAS: 399-94-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,4-difluorobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, safety and handling protocols, and its applications in significant chemical reactions, including its role as a precursor in the synthesis of Ametantrone.
Core Chemical and Physical Properties
2-Bromo-1,4-difluorobenzene is a clear, colorless liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 399-94-0[1][2] |
| Molecular Formula | C₆H₃BrF₂[1][2] |
| Molecular Weight | 192.99 g/mol [1][2] |
| IUPAC Name | 2-bromo-1,4-difluorobenzene[2] |
| InChI | InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H[1] |
| InChIKey | XCRCSPKQEDMVBO-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C=C1F)Br)F[2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear, colorless liquid |
| Melting Point | -31 °C[1] |
| Boiling Point | 58-59 °C at 20 mmHg[1] |
| Density | 1.708 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.508[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Bromo-1,4-difluorobenzene. While raw spectra are not provided here, typical analytical techniques used for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure and purity of the compound.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is commonly employed to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
Safety and Handling
Proper handling of 2-Bromo-1,4-difluorobenzene is essential to ensure laboratory safety. It is classified as a hazardous substance, and appropriate precautions must be taken.
Table 3: Hazard Identification and Safety Precautions
| Hazard Class | GHS Classification | Precautionary Measures |
| Skin Irritation | Category 2 (H315) | Wear protective gloves and clothing. |
| Eye Irritation | Category 2 (H319) | Wear safety glasses with side-shields or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory tract irritation | Use in a well-ventilated area or with a fume hood. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and common reactions involving 2-Bromo-1,4-difluorobenzene.
Synthesis of 2-Bromo-1,4-difluorobenzene
The synthesis of 2-Bromo-1,4-difluorobenzene can be achieved through the electrophilic bromination of 1,4-difluorobenzene (B165170). The following protocol is adapted from procedures for similar aryl bromides.[3][4]
Materials:
-
1,4-Difluorobenzene
-
Liquid Bromine
-
Iron powder (catalyst)
-
Sodium hydroxide (B78521) solution (10%)
-
Anhydrous Calcium Chloride
-
Dichloromethane
Procedure:
-
To a glass-lined reactor equipped with a stirrer, add 1,4-difluorobenzene and a catalytic amount of iron powder.
-
Under vigorous stirring, cool the mixture to a temperature between -6 to 10 °C.
-
Slowly add liquid bromine dropwise, maintaining the temperature within the specified range.
-
After the addition is complete, continue stirring for 6-8 hours.[3]
-
Quench the reaction by adding a small amount of water to form a solution and stir until the color of the bromine disappears.
-
Separate the organic layer and neutralize it with a 10% sodium hydroxide solution.
-
Wash the organic layer with water and dry it over anhydrous calcium chloride.
-
The crude product can be purified by fractional distillation to yield pure 2-Bromo-1,4-difluorobenzene.[3]
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying liquid compounds with close boiling points.[5][6][7][8][9]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar
Procedure:
-
Add the crude 2-Bromo-1,4-difluorobenzene to the round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Collect the fraction that distills at the boiling point of 2-Bromo-1,4-difluorobenzene (approximately 147-149 °C at atmospheric pressure, or 58-59 °C at 20 mmHg).[1][3]
Application in Suzuki-Miyaura Coupling
2-Bromo-1,4-difluorobenzene is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12][13]
Materials:
-
2-Bromo-1,4-difluorobenzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Water (degassed)
Procedure:
-
In a pressure flask equipped with a stir bar, combine 2-Bromo-1,4-difluorobenzene, the arylboronic acid (1.1 equivalents), and the base (2.5 equivalents).
-
Add the anhydrous solvent and degassed water.
-
Purge the mixture with an inert gas (e.g., argon) for 10 minutes.
-
Add the palladium catalyst (0.1 equivalents) to the mixture and continue purging with the inert gas for another 10 minutes.
-
Seal the vessel and heat the reaction mixture to 85 °C overnight with vigorous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Work-up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
The product can be purified by column chromatography.
Application in Lithiation Reactions
Lithiation of 2-Bromo-1,4-difluorobenzene provides a route to functionalized difluorobenzene derivatives. The halogen-metal exchange is typically performed at low temperatures.[1][14][15][16][17]
Materials:
-
2-Bromo-1,4-difluorobenzene
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)
Procedure:
-
Dissolve 2-Bromo-1,4-difluorobenzene in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -100 °C using a liquid nitrogen/toluene bath.
-
Slowly add n-butyllithium dropwise, ensuring the temperature does not rise above -90 °C.
-
Stir the mixture for 1 hour at -100 °C.
-
Quench the reaction by adding the desired electrophile (1.5 equivalents).
-
Allow the reaction to slowly warm to room temperature.
-
Work-up the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as necessary.
Role as a Precursor in Ametantrone Synthesis
2-Bromo-1,4-difluorobenzene is a key starting material in the synthesis of 1,4-difluoroanthraquinone, which is a precursor to the anticancer agent Ametantrone.[1][18] This highlights its importance in the development of therapeutic agents.
Conclusion
2-Bromo-1,4-difluorobenzene is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling and its role in the synthesis of complex molecules such as Ametantrone underscore its significance in medicinal chemistry and drug development. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. The experimental procedures outlined in this guide provide a solid foundation for its use in a research and development setting.
References
- 1. 2-溴-1,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. joss.tcnj.edu [joss.tcnj.edu]
- 15. ias.ac.in [ias.ac.in]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
